Benzamidine HCl hydrate

Serine Protease Inhibition Enzyme Kinetics Biochemical Assay

This reversible, competitive serine protease inhibitor is essential for protein purification (1-5mM in lysis buffers), affinity chromatography with immobilized matrices, blood sample stabilization (~1mM), and co-crystallization studies. Its moderate, well-defined Ki profile (trypsin 21-35μM, plasmin 350μM, thrombin 220-320μM) permits mild elution and activity preservation, unlike irreversible alternatives such as AEBSF/PMSF or nanomolar clinical inhibitors like nafamostat. Choose for workflows requiring intact, active enzymes post-inhibition.

Molecular Formula C7H11ClN2O
Molecular Weight 174.63 g/mol
CAS No. 1670-14-0
Cat. No. B159456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamidine HCl hydrate
CAS1670-14-0
Synonymsbenzenecarboximidamide, monohydrochloride
Molecular FormulaC7H11ClN2O
Molecular Weight174.63 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=N)N
InChIInChI=1S/C7H8N2.ClH.H2O/c8-7(9)6-4-2-1-3-5-6;;/h1-5H,(H3,8,9);1H;1H2
InChIKeyBQVJCMMLDJPBFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid
Solubility>18 [ug/mL] (The mean of the results at pH 7.4)

Benzamidine HCl Hydrate CAS 1670-14-0: Procurement-Relevant Baseline Profile as a Reversible Serine Protease Inhibitor


Benzamidine hydrochloride hydrate (CAS 1670-14-0) is a small-molecule, reversible competitive inhibitor of trypsin-like serine proteases [1]. It functions by occupying the S1 specificity pocket of target enzymes, thereby blocking substrate access [2]. The compound is widely utilized as a biochemical tool for protease inhibition in protein purification workflows, crystallization trials, and enzymatic assays . Its activity profile is characterized by distinct inhibition constants (Ki) against a panel of serine proteases, including trypsin (Ki = 21-35 µM), plasmin (Ki = 350 µM), thrombin (Ki = 220-320 µM), factor Xa (Ki = 110 µM), urokinase-type plasminogen activator (uPA, Ki = 97 µM), tryptase (Ki = 20 µM), and tissue plasminogen activator (tPA, Ki = 750 µM) [1].

Why Benzamidine HCl Hydrate CAS 1670-14-0 Cannot Be Generically Substituted: The Critical Role of Defined Ki Selectivity and Reversibility


Although benzamidine hydrochloride hydrate belongs to a class of amidine-based serine protease inhibitors, its specific Ki profile across a panel of physiologically and biotechnologically relevant enzymes is non-interchangeable with close analogs or alternative inhibitor scaffolds [1]. Substitution with structurally related compounds such as 4-aminobenzamidine yields a significantly lower Ki for trypsin (e.g., ~1.9-21.6 µM vs. 21-35 µM), altering experimental outcomes in sensitive assays [2]. More critically, substitution with more potent, often clinically utilized inhibitors like nafamostat or camostat introduces irreversible or slowly reversible kinetics and much higher potency (nanomolar range), which drastically changes the experimental window and can lead to off-target inhibition [3]. Furthermore, the compound's defined reversible competitive mechanism is essential for applications requiring intact active enzymes post-inhibition (e.g., affinity chromatography), a property not shared by many irreversible alternatives . The following quantitative evidence delineates these critical differentiators.

Quantitative Differentiation of Benzamidine HCl Hydrate CAS 1670-14-0: Evidence-Based Comparisons for Scientific Procurement


Defined Inhibitory Potency (Ki) Profile Against a Standard Serine Protease Panel

Benzamidine HCl hydrate exhibits a well-characterized and broadly cited Ki profile against a panel of serine proteases, establishing its baseline activity. This profile is essential for selecting the compound for assays where moderate, reversible inhibition of specific enzymes is required. In contrast, more potent inhibitors like nafamostat or dabigatran would completely ablate activity at similar concentrations, precluding certain experimental designs [1].

Serine Protease Inhibition Enzyme Kinetics Biochemical Assay

Comparative Inhibitory Potency Against Trypsin: Benzamidine vs. 4-Aminobenzamidine

The parent compound benzamidine is a weaker trypsin inhibitor compared to its 4-amino substituted analog, 4-aminobenzamidine. This structural modification results in a quantifiable difference in binding affinity, which is critical for applications requiring a specific potency window or when differentiating between closely related enzymes [1].

Enzyme Inhibition Structure-Activity Relationship Trypsin

Comparative Selectivity Profile: Benzamidine Exhibits Weaker, Broader Inhibition Compared to Potent Clinical Inhibitors

In a comparative study of airway tryptic proteases, benzamidine was characterized as 'universally weak' against human prostasin, matriptase, HAT, and β-tryptase, in stark contrast to nafamostat, camostat, and aprotinin which exhibited potent, often irreversible, inhibition of specific enzymes [1]. This distinction is crucial for selecting a control inhibitor or for experiments where broad but weak inhibition is desired.

Protease Inhibitor Selectivity Comparative Pharmacology Airway Proteases

Affinity Chromatography Ligand Performance: Benzamidine vs. Substituted Analogs for Trypsin and Thrombin Purification

Benzamidine and its derivatives serve as affinity ligands for purifying serine proteases. However, the efficacy of immobilization is directly correlated with the solution-phase Ki. Benzamidine, with its moderate Ki, provides a useful but less stringent binding matrix compared to p-aminobenzamidine, which is preferred for higher-resolution purification of trypsin and is essential for thrombin purification due to its lower Ki [1].

Affinity Chromatography Protein Purification Ligand Design

Aqueous Solubility and Formulation Stability of Benzamidine HCl Hydrate vs. Free Base

The hydrochloride hydrate salt form of benzamidine provides significantly enhanced aqueous solubility compared to the free base, which is a critical factor for its use in biological buffers and in vivo formulations. Vendor data confirms high water solubility, enabling preparation of concentrated stock solutions .

Solubility Formulation Stability

Validated Application Scenarios for Benzamidine HCl Hydrate CAS 1670-14-0 Based on Quantitative Evidence


General Protease Inhibition in Protein Purification Workflows

Benzamidine HCl hydrate is routinely added to lysis buffers and purification media at 1-5 mM to inhibit serine proteases during the isolation of recombinant proteins from bacterial, yeast, or mammalian cell lysates . Its reversible, moderate affinity (Ki ~21-35 µM for trypsin) is ideal for preventing proteolytic degradation while allowing for subsequent removal or easy reversal of inhibition, a key differentiator from irreversible inhibitors like AEBSF or PMSF [1].

Ligand for Affinity Chromatography of Trypsin-like Serine Proteases

Immobilized benzamidine (e.g., on Sepharose or agarose beads) is a standard affinity chromatography matrix for purifying trypsin, thrombin, urokinase, and related proteases . The moderate Ki of the parent compound (vs. 4-aminobenzamidine) allows for efficient capture and mild elution conditions (e.g., with arginine or low pH), preserving enzyme activity and enabling single-step purification from complex mixtures .

Stabilization of Labile Peptide Analytes in Biological Fluids

In clinical and pharmacological studies, benzamidine HCl is added to blood collection tubes at a concentration of ~1 mM to prevent the proteolytic degradation of labile peptide hormones such as glucagon and thyrotropin-releasing hormone (TRH) by plasma serine proteases . Its well-defined inhibition profile and reversibility provide a standardized, validated method for analyte stabilization during sample handling and storage.

Crystallography and Structural Biology

Benzamidine HCl is a frequently used additive in protein crystallization screens to prevent proteolysis of target proteins by contaminating serine proteases . Its small size and well-defined binding mode to the S1 pocket also make it a useful ligand for co-crystallization studies to determine the structure of protease active sites or to stabilize a specific conformational state [1].

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